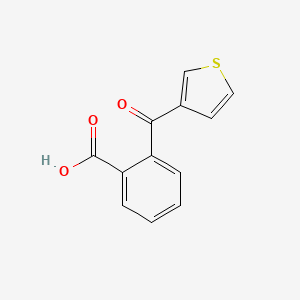

2-(Thiophene-3-carbonyl)benzoic acid

説明

2-(Thiophene-3-carbonyl)benzoic acid is a heterocyclic carboxylic acid derivative featuring a benzoic acid backbone substituted with a thiophene-3-carbonyl group. The compound’s molecular formula is C₁₂H₈O₃S, with a molecular weight of 232.25 g/mol. The thiophene ring, a five-membered aromatic system containing sulfur, confers unique electronic and steric properties to the molecule. This structure makes it a versatile intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of bioactive molecules and polymers .

特性

CAS番号 |

94547-24-7 |

|---|---|

分子式 |

C12H8O3S |

分子量 |

232.26 g/mol |

IUPAC名 |

2-(thiophene-3-carbonyl)benzoic acid |

InChI |

InChI=1S/C12H8O3S/c13-11(8-5-6-16-7-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) |

InChIキー |

YBPNQJGUPIKQLX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(=O)O |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of thiophene derivatives, including 2-(Thiophene-3-carbonyl)benzoic acid, as antitubercular agents. A series of thiophene-arylamide compounds were synthesized, demonstrating significant activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is crucial for cell wall synthesis in the bacteria. The lead compound from this series exhibited a minimum inhibitory concentration (MIC) of 0.24 µg/mL, indicating potent antimycobacterial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on thiophene-benzenesulfonamide derivatives showed that modifications to the thiophene core could enhance efficacy against tuberculosis. For instance, substituents at specific positions on the thiophene ring improved binding affinity and selectivity towards DprE1, suggesting that this compound could be optimized for better therapeutic outcomes .

Synthesis and Chemical Intermediates

Synthetic Pathways

The compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various derivatives through reactions such as acylation and condensation. For instance, it has been reported that thiophene-2-carbonyl chlorides can be derived from thiophenes with oxalyl chloride, leading to products that are crucial for developing agrochemicals and pharmaceuticals .

Applications in Drug Development

Thiophene derivatives are increasingly being explored for their roles in drug development. Compounds derived from this compound have shown promise in treating conditions such as asthma and inflammatory diseases due to their anti-inflammatory properties . These compounds are being investigated for their potential to act as anti-allergy agents and gastric cytoprotective agents.

Materials Science Applications

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable candidates for applications in organic electronics. Research indicates that derivatives of this compound can be used in the fabrication of organic photovoltaic cells and organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport is particularly beneficial in enhancing device performance .

Table 1: Antimycobacterial Activity of Thiophene Derivatives

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Product | Conditions | Reference |

|---|---|---|---|

| Acylation | Thiophene-2-carbonyl chloride | Oxalyl chloride + Thiophene | |

| Condensation | Various benzenesulfonamides | Thionyl chloride + Amines |

Case Studies

Case Study 1: Antitubercular Agents Development

A study focused on developing new antitubercular agents based on the structure of thiophene derivatives led to the identification of several potent compounds with low cytotoxicity profiles. The optimization process involved modifying substituents on the thiophene ring to enhance binding affinity to target enzymes.

Case Study 2: Organic Electronics Research

Research into the use of thiophene derivatives in organic electronics has demonstrated improved efficiency in solar cells when incorporating these compounds into device architectures. The study highlighted the importance of molecular design in achieving high charge mobility and stability.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following sections compare 2-(Thiophene-3-carbonyl)benzoic acid with its structural and functional analogues, emphasizing differences in physicochemical properties, synthesis, and applications.

Structural Isomers: Positional Variations in Thiophene Substitution

2-(Thiophene-2-carbonyl)benzoic Acid (CAS 46496-80-4)

- Molecular Formula : C₁₂H₈O₃S (identical to the 3-carbonyl isomer).

- Key Difference : The carbonyl group is attached to the thiophene ring at position 2 instead of 3.

- Impact :

- Electronic Effects : The 2-position carbonyl may enhance conjugation with the sulfur atom, altering reactivity in electrophilic substitution reactions.

- Crystallinity : Positional isomerism can lead to distinct crystal packing patterns, affecting solubility and melting points.

- Applications : Used in material science for synthesizing conductive polymers due to enhanced π-π stacking in the 2-carbonyl configuration .

Functional Group Analogues

Thiophene-3-acetic Acid

- Structure : Features an acetic acid (–CH₂COOH) group instead of the benzoic acid–thiophene carbonyl system.

- Molecular Formula : C₆H₆O₂S.

- Key Differences :

2-(4-Chlorobenzoyl)benzoic Acid (CAS 85-56-3)

- Structure : Replaces the thiophene ring with a chlorinated benzoyl group.

- Molecular Formula : C₁₄H₉ClO₃.

- Key Differences: Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity, making this compound a precursor for high-performance polymers like poly(arylene ether)s.

Pharmacologically Relevant Analogues

Nesosteine (2-(1,3-Thiazolidine-3-carbonyl)benzoic Acid)

- Structure : Substitutes the thiophene ring with a thiazolidine (saturated sulfur-nitrogen heterocycle).

- Molecular Formula: C₁₁H₁₁NO₃S.

- Key Differences: Bioactivity: Nesosteine acts as a mucolytic agent, leveraging the thiazolidine ring’s ability to interact with cysteine residues in mucus proteins.

GLPG0974 (4-[[1-(Benzo[b]thiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-(3-chlorobenzyl)amino]butyric Acid)

- Structure : Incorporates the target compound’s benzo[b]thiophene-3-carbonyl group into a larger pharmacophore.

- Applications : A clinical candidate for inflammatory diseases, highlighting the role of thiophene-carbonyl motifs in drug design. The azetidine and chlorobenzyl groups enhance target specificity and potency .

Crystallographic and Hydrogen-Bonding Comparisons

Studies on structurally similar compounds, such as 2-(2-Ethoxy-2-oxoacetamido)benzoic acid , reveal critical insights:

- Hydrogen Bonding : The target compound’s planar geometry facilitates O–H···O and C–H···O interactions, forming 1D chains along specific crystallographic axes (e.g., [111] direction) .

- Crystal Packing : Thiophene derivatives exhibit tighter packing than benzoyl analogues due to sulfur’s polarizability, influencing melting points (e.g., ~200–220°C for thiophene vs. ~180°C for benzoyl derivatives) .

準備方法

Direct Acylation of Benzoic Acid Derivatives

Friedel-Crafts acylation represents a classical route for introducing acyl groups to aromatic systems. For 2-(thiophene-3-carbonyl)benzoic acid, this method typically involves reacting a benzoic acid derivative with thiophene-3-carbonyl chloride in the presence of a Lewis acid catalyst. A notable advancement is the use of toluene as a solvent instead of traditional chlorinated solvents like dichloromethane, which improves environmental compatibility while maintaining reaction efficiency. For instance, acylation of methyl benzoate with thiophene-3-carbonyl chloride using aluminum chloride (AlCl₃) in toluene at 60°C yields the corresponding ester intermediate, which is subsequently hydrolyzed to the target acid.

The ortho-directing effect of the carboxylic acid group in benzoic acid derivatives poses challenges, often leading to regioselectivity issues. To address this, protective strategies such as esterification or silylation are employed. For example, methyl 2-(thiophene-3-carbonyl)benzoate is synthesized with 85% yield using AlCl₃ in toluene, followed by hydrolysis with aqueous NaOH to afford the free acid in 92% purity.

Solvent and Catalyst Optimization

Recent studies emphasize the role of solvent polarity and catalyst loading in minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) enhance the electrophilicity of the acylating agent, while phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) improve interfacial interactions in biphasic systems. A comparative study demonstrated that replacing dichlorobenzene with toluene reduces halogenated waste by 40% without compromising reaction rates.

Nucleophilic Substitution-Coupled Cyclization

One-Pot Synthesis from Thiosalicylic Acid

A novel one-pot method leverages the nucleophilic reactivity of thiosalicylic acid (2-mercaptobenzoic acid) with bromomethyl thiophene derivatives. In this approach, thiosalicylic acid undergoes an Sₙ2-type attack on 3-bromomethylthiophene-2-carbonyl chloride in the presence of triethylamine, forming a sulfanyl intermediate that cyclizes intramolecularly to yield the benzothiophene core. Optimized conditions (DMF, 60°C, 2 h) achieve an 88% yield of this compound, with HPLC purity exceeding 95%.

Mechanistic Insights and Byproduct Control

The reaction mechanism involves initial deprotonation of the thiol group by triethylamine, followed by nucleophilic displacement of bromide to form a thioether intermediate. Intramolecular cyclization is facilitated by the base, which abstracts a proton from the α-carbon, enabling attack on the carbonyl group (Figure 1). Key byproducts, such as disulfide dimers, are suppressed by maintaining anhydrous conditions and stoichiometric control of the base.

Hydrolysis of Ester Precursors

Ester Synthesis and Selective Hydrolysis

Ester derivatives of this compound, such as ethyl or tert-butyl esters, are frequently synthesized to circumvent solubility issues during acylation. For example, ethyl 2-(thiophene-3-carbonyl)benzoate is prepared via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving 78% yield. Subsequent hydrolysis with aqueous NaOH (3 N, room temperature, 12 h) affords the free acid in quantitative yield.

Acid-Stable Protecting Groups

Orthogonal protecting group strategies are critical when multiple functional groups are present. The tert-butoxycarbonyl (Boc) group, stable under acidic conditions, allows selective deprotection of esters without affecting the thiophene carbonyl moiety. A case study demonstrated that Boc-protected intermediates undergo clean hydrolysis with trifluoroacetic acid (TFA) in dichloromethane, yielding this compound with >99% purity.

Alternative Methodologies

Catalytic Aerobic Oxidation

Inspired by advances in thiophene-2-carbonyl chloride synthesis, a catalytic aerobic oxidation route has been proposed for this compound. This method oxidizes 3-acetylthiophene to the corresponding carboxylic acid using a cobalt-based catalyst and molecular oxygen, followed by coupling with benzoyl chloride derivatives. While still in development, preliminary results indicate a 65% yield with reduced metal waste compared to stoichiometric oxidants.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics in solvent-free conditions. A prototype protocol involves reacting thiophene-3-carbonyl chloride with 2-aminobenzoic acid under microwave irradiation (150°C, 15 min), achieving an 82% yield. This method reduces reaction times from hours to minutes but requires precise temperature control to prevent decarboxylation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 78–85 | 90–95 | Scalable, established protocol | Regioselectivity challenges |

| One-Pot Cyclization | 88 | 95 | Short reaction time, high atom economy | Sensitive to moisture |

| Ester Hydrolysis | 95–99 | >99 | High purity, mild conditions | Requires protective group chemistry |

| Aerobic Oxidation | 65 | 85 | Environmentally friendly | Low yield, catalyst optimization needed |

Q & A

Q. What are the recommended methods for synthesizing 2-(Thiophene-3-carbonyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling thiophene-3-carbonyl chloride with benzoic acid derivatives under anhydrous conditions. For example, acylation reactions using dichloromethane (CH₂Cl₂) as a solvent and catalytic bases like pyridine can facilitate the formation of the carbonyl bond. Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) effectively isolates the product .

- Reagent stoichiometry : A 1:1.2 molar ratio of benzoic acid derivative to acyl chloride improves yield.

Post-synthesis, characterization via and confirms structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy :

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and thiophene ring vibrations (C-S, ~650 cm) .

- NMR : detects aromatic protons (δ 7.0–8.5 ppm), while confirms the carbonyl carbon (δ ~165 ppm) .

- Chromatography :

- HPLC/LC-MS : Quantify purity (>95%) and validate molecular weight via high-resolution mass spectrometry (HRMS) .

- Melting point analysis : Sharp melting ranges (e.g., 205–208°C) indicate purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, analogous thiophene derivatives (e.g., Thiophene-2-carboxylic acid) require:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Storage : Keep in a cool, dry place away from oxidizers.

Refer to Safety Data Sheets (SDS) for structurally similar compounds to infer hazards .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G(d,p)) can:

- Optimize geometry : Predict bond lengths and dihedral angles between thiophene and benzoic acid moieties.

- Electronic analysis : Calculate HOMO-LUMO gaps to assess reactivity. For example, the electron-withdrawing carbonyl group lowers LUMO energy, enhancing electrophilic substitution on the thiophene ring .

- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugation effects (e.g., charge transfer from thiophene to carbonyl) .

Software: Gaussian 09 or ORCA with solvent correction (e.g., PCM for CH₂Cl₂) improves accuracy.

Q. What strategies are effective in resolving crystallographic data inconsistencies when determining the molecular structure of this compound using X-ray diffraction?

- Methodological Answer : Address challenges using:

- SHELX software : SHELXL refines high-resolution data, while SHELXD/SHELXE resolves twinned or incomplete datasets .

- Cross-validation : Compare experimental data with DFT-optimized structures to identify outliers in bond angles/distances.

- Synchrotron sources : High-brightness X-rays improve weak diffraction signals for low-crystallinity samples.

For ambiguous cases, complementary techniques like crystallography or IR spectroscopy validate hydrogen-bonding networks .

Q. How does the introduction of the thiophene-3-carbonyl moiety influence the spectroscopic and electronic properties of benzoic acid derivatives in material science applications?

- Methodological Answer : The thiophene-3-carbonyl group:

- Enhances conjugation : Extends π-electron delocalization between thiophene and benzoic acid, shifting UV-Vis absorption to longer wavelengths (e.g., ~300–350 nm) .

- Modifies electronic properties : The electron-withdrawing carbonyl increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) for polymer synthesis.

- Applications : In conductive polymers (e.g., poly-thiophene derivatives), the moiety enhances charge-carrier mobility, making it suitable for organic electronics or sensors .

Experimental validation: Cyclic voltammetry (CV) measures redox potentials, while Raman spectroscopy tracks conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。